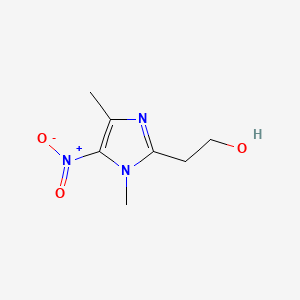
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol
Cat. No. B8729656
M. Wt: 185.18 g/mol
InChI Key: NADMOGUINHQDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04678799
Procedure details


Paraformaldehyde (4.05 g, 0.135 mole) and 5-nitro-1,2,4-trimethylimidazole (4.2 g, 0.027 mole) were combined in 25 ml of DMSO and heated at 140° C. for 48 hours (24 hours are found to be optimum), in a 300 ml glass-lined bomb. The reaction mixture was then evaporated in vacuo at 80° C. to give a dark brown oil. This was dissolved in about 60 ml of water, 5 ml of concentrated ammonium hydroxide are added, and the mixture was extracted six times with 70 ml of ethyl acetate. The ethyl acetate layers were dried over sodium sulfate and evaporated to give 3.74 g of residue. The crude product was dissolved in 3% methanol/chloroform to give a final volume of 8 ml. This is chromatographed preparatively on a partisil M20/50 column, eluting with 3% methanol/chloroform at 10 ml/min., with 4×2 ml injections. The product eluting at 46-55 minutes was collected. Combining the cuts from the four injections and evaporation of solvent gave 600 mg. This major product was a yellow oil which crystallized only with difficulty. The material was rechromatographed preparatively on a Whatman ODS-3 column eluting with 25% Methanol/water at 10 ml/min. The major peak was collected, and the solvent was evaporated to give 390 mg of pale yellow oil which readily crystallized on cooling. This product was 1,4-dimethyl-2-(2-hydroxyethyl)-5-nitroimidazole.


[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[O:2].[N+:3]([C:6]1[N:10]([CH3:11])[C:9]([CH3:12])=[N:8][C:7]=1[CH3:13])([O-:5])=[O:4].[OH-].[NH4+]>CS(C)=O.O>[CH3:11][N:10]1[C:6]([N+:3]([O-:5])=[O:4])=[C:7]([CH3:13])[N:8]=[C:9]1[CH2:12][CH2:1][OH:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N=C(N1C)C)C
|
Step Three
[Compound]
|
Name
|
glass-lined
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then evaporated in vacuo at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark brown oil
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted six times with 70 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate layers were dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=NC(=C1[N+](=O)[O-])C)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.74 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
